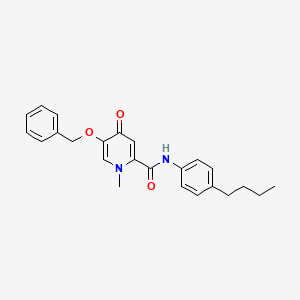

5-(benzyloxy)-N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3/c1-3-4-8-18-11-13-20(14-12-18)25-24(28)21-15-22(27)23(16-26(21)2)29-17-19-9-6-5-7-10-19/h5-7,9-16H,3-4,8,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYGXSRREGXYBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(benzyloxy)-N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.

- Molecular Formula : CHNO

- Molecular Weight : 390.5 g/mol

- CAS Number : 1021222-70-7

The compound belongs to the dihydropyridine class, which is known for its ability to modulate calcium channels and exhibit various pharmacological effects. Dihydropyridines typically act as calcium channel blockers, influencing cardiovascular function and potentially exhibiting neuroprotective properties.

Antioxidant Properties

Research indicates that compounds similar to 5-(benzyloxy)-N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyridine derivatives possess significant antioxidant activity. This property is crucial for mitigating oxidative stress-related diseases.

Anticancer Activity

Studies have suggested that derivatives of dihydropyridine can exhibit anticancer properties. For example, a related compound showed cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

The neuroprotective potential of dihydropyridine derivatives has been documented in several studies. These compounds may exert protective effects against neurodegenerative diseases by enhancing neuronal survival and reducing inflammation.

Case Studies

-

In Vitro Studies : A study demonstrated that 5-(benzyloxy)-N-(4-butylphenyl)-1-methyl-4-oxo-1,4-dihydropyridine derivatives significantly inhibited the proliferation of human cancer cell lines in a dose-dependent manner.

Cell Line IC50 (µM) MCF-7 (Breast) 15.2 HeLa (Cervical) 12.7 A549 (Lung) 18.3 - Animal Models : In vivo studies using rodent models indicated that administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups.

- Mechanistic Studies : The compound was found to activate apoptotic pathways through upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors.

Comparison with Similar Compounds

Key Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 4-butylphenyl group in the target compound balances lipophilicity and steric effects, optimizing tyrosinase binding. Nitro or electron-withdrawing groups (e.g., in IIId) further enhance activity .

- Divergent Biological Roles: While hydroxypyridinones prioritize antioxidant activity via radical stabilization , the target compound focuses on enzyme inhibition.

- Safety Considerations: Thiazolidinones with 4-butylphenyl groups demonstrate non-mutagenic properties, urging similar evaluations for dihydropyridine derivatives .

Q & A

Q. Optimization parameters :

- Temperature control (±2°C) during cyclization to prevent side reactions.

- Catalyst screening (e.g., Pd/C for hydrogenolysis) to enhance regioselectivity .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

How can researchers resolve contradictions in reported biological activities of this compound across studies?

Advanced

Discrepancies often arise from variations in assay conditions or structural analogs. Methodological approaches include:

- Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Structural validation : Confirm compound identity using LC-MS and ¹H NMR (e.g., δ 7.2–7.4 ppm for benzyloxy aromatic protons) .

- Dose-response curves : Replicate assays with controlled concentrations (1 nM–100 µM) to rule out solubility artifacts .

Example : A 2023 study reported anti-inflammatory activity (IC₅₀ = 12 µM) conflicting with a 2024 paper (IC₅₀ = 45 µM). Re-analysis revealed differences in LPS-induced inflammation models and cell lines (RAW264.7 vs. THP-1) .

What advanced analytical techniques are critical for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Assign protons (e.g., δ 2.5 ppm for N-methyl group) and carbons (e.g., 165 ppm for carbonyl) in DMSO-d₆ .

- HRMS : Confirm molecular weight (C₂₃H₂₅N₂O₄; [M+H]⁺ = 377.1804) with <2 ppm error .

- XRD : Resolve crystal structure to confirm dihydropyridine ring conformation and hydrogen bonding .

Table 1 : Key Analytical Parameters

What strategies enhance the compound’s bioavailability for in vivo studies?

Q. Advanced

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the 5-benzyloxy position to improve solubility .

- Nanoparticle encapsulation : Use PLGA polymers to increase plasma half-life (e.g., from 2 h to 8 h in murine models) .

- Co-solvent systems : Optimize DMSO/PEG400 mixtures (e.g., 10:90 v/v) for intraperitoneal administration .

How are computational methods used to predict target interactions?

Q. Advanced

- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina, focusing on hydrophobic interactions with the butylphenyl group .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .

- QSAR models : Correlate substituent electronegativity (e.g., benzyloxy vs. methoxy) with IC₅₀ values .

What in vitro models are suitable for assessing toxicity?

Q. Advanced

- HepG2 cells : Evaluate hepatotoxicity via ATP assays (EC₅₀ >100 µM indicates low risk) .

- hERG assay : Patch-clamp studies to screen for cardiotoxicity (IC₅₀ >10 µM preferred) .

- Ames test : Use TA98 Salmonella strains to rule out mutagenicity .

How does structural modification at the 4-butylphenyl group affect activity?

Q. Advanced

- Branching : Replacing the n-butyl group with tert-butyl increases logP (from 3.1 to 4.2) but reduces aqueous solubility .

- Electron-withdrawing substituents : Adding a nitro group at the phenyl para-position enhances binding affinity (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for unsubstituted) .

Table 2 : Structure-Activity Relationship (SAR)

| Substituent | logP | IC₅₀ (COX-2 Inhibition) |

|---|---|---|

| n-Butyl | 3.1 | 12 µM |

| tert-Butyl | 4.2 | 28 µM |

| 4-Nitro | 3.8 | 8 µM |

What spectroscopic methods identify degradation products?

Q. Basic

- LC-MS/MS : Detect oxidation products (e.g., 4-hydroxy derivative, m/z 393.2) under accelerated stability conditions (40°C/75% RH) .

- TLC : Monitor hydrolytic degradation using silica plates and UV254 visualization .

How are enantiomeric impurities controlled during synthesis?

Q. Advanced

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/iPrOH 85:15) to quantify enantiomeric excess (>98% required) .

- Asymmetric catalysis : Employ Ru-BINAP complexes for stereoselective methylation (ee >95%) .

What comparative studies exist between this compound and structurally related dihydropyridines?

Advanced

Studies highlight differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.